molecular formula C34H24O5 B3030669 Selaginellin CAS No. 941269-84-7

Selaginellin

Cat. No.: B3030669
CAS No.: 941269-84-7
M. Wt: 512.5 g/mol
InChI Key: SJSFYXIEVFIZJC-UHFFFAOYSA-N
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Description

Selaginellins are a small group of pigments exclusively found in the ancient genus Selaginella . Since the first report of selaginellin from S. sinensis in 2007, more than 110 selaginellins with diverse polyphenolic skeletons have been reported .


Synthesis Analysis

The isolation, chemical structures, plausible biosynthetic pathways, bioactivity, and total synthesis of these selaginellins have been summarized . The synthesis of selaginellins involves sequential oxidations and intramolecular cyclization .


Molecular Structure Analysis

Selaginellins are characterized by their unique para-quinone methide and alkynylphenol carbon skeleton . They have diverse polyphenolic skeletons .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of selaginellins include sequential oxidations and intramolecular cyclization .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C34H24O5 and a molecular weight of 512.55 . More specific physical and chemical properties are not provided in the retrieved papers.

Scientific Research Applications

  • Inhibition of Enzyme Activities : Selaginellins have been studied for their inhibitory effect on enzymes like cytochrome P450 and uridine 5′-diphosphoglucuronosyltransferase isoforms in human liver microsomes. This suggests potential in predicting drug interactions (Heo et al., 2017).

  • Cardiovascular Disease Treatment : Selaginellin derivatives have demonstrated inhibitory activity against soluble epoxide hydrolase, a target for cardiovascular disease treatment (Kim et al., 2015).

  • Cytotoxic and Antioxidant Activities : Studies have shown that selaginellins exhibit cytotoxic activity against cancer cells and significant antioxidant activity, indicating potential in cancer treatment and oxidative stress management (Yang et al., 2012).

  • Phosphodiesterase-4 Inhibition : Some this compound analogues have potent phosphodiesterase-4 inhibitory activity, which can be relevant in treating inflammatory conditions (Woo et al., 2019).

  • Antimicrobial Properties : this compound derivatives have shown antimicrobial activities, particularly against fungi like Candida albicans and bacteria like Staphylococcus aureus (Cao et al., 2010).

  • Antidiabetic Potential : Selaginellins have been identified as having insulin-mimetic effects and inhibitory activity against the enzyme protein tyrosine phosphatase 1B, which is significant for type 2 diabetes treatment (Nguyen et al., 2015).

  • Neuroprotective Effects : this compound has demonstrated protective effects against glutamate-induced cytotoxicity in neuronal cells, suggesting potential applications in neurodegenerative disease management (Wang et al., 2009).

  • Anti-Melanogenic Activity : this compound has shown inhibitory effects on melanogenesis through the MAPK signaling pathway, which could have implications in treating hyperpigmented skin diseases (Zhou et al., 2022).

Properties

IUPAC Name

4-[[3-(hydroxymethyl)-6-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethynyl]phenyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24O5/c35-21-26-10-20-31(23-4-13-28(37)14-5-23)34(32(26)19-3-22-1-11-27(36)12-2-22)33(24-6-15-29(38)16-7-24)25-8-17-30(39)18-9-25/h1-2,4-18,20,35-38H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSFYXIEVFIZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C=CC(=C3C#CC4=CC=C(C=C4)O)CO)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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